5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Overview
Description
5-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, also known as 5-Br-MTPI, is a novel indole compound isolated from the plant genus Piper. It has a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-fungal properties. It has been studied extensively in recent years due to its potential therapeutic applications.
Scientific Research Applications
5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole has been studied extensively in recent years due to its potential therapeutic applications. In vitro studies have demonstrated its anti-inflammatory, antioxidant, anti-cancer, and anti-fungal properties. It has been shown to inhibit the growth of several types of cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been found to possess anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines. It has also been shown to have anti-fungal activity against several species of fungi.
Mechanism Of Action
The mechanism of action of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, it has been suggested that 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole may act as an antioxidant by scavenging reactive oxygen species (ROS).
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can inhibit the growth of several types of cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been found to possess anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-fungal properties. However, there are also some limitations to using 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole in laboratory experiments, such as its instability in aqueous solutions and its potential to cause cytotoxicity at high concentrations.
Future Directions
The potential therapeutic applications of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole are vast, and there are many future directions for research. Future studies should focus on understanding the mechanism of action of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, as well as its potential therapeutic applications in the treatment of various diseases. Additionally, further research should be conducted to explore the potential synergistic effects of combining 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole with other compounds. Finally, future studies should also focus on the development of novel delivery systems for 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, such as nanoparticles and liposomes, to improve its therapeutic efficacy.
properties
IUPAC Name |
5-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJNNZSKGXPISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566320 | |
Record name | 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
CAS RN |
116480-53-6 | |
Record name | 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PYRIDINYL)-1H-INDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.